molecular formula C9H9N7O B2713711 4-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,5-oxadiazol-3-amine CAS No. 2326298-64-8

4-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B2713711
CAS No.: 2326298-64-8
M. Wt: 231.219
InChI Key: UUWFWPYOTAPDQP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,5-oxadiazol-3-amine typically involves the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . The reaction is carried out under reflux conditions in the presence of a catalytic amount of piperidine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,5-oxadiazol-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

4-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets involved in inflammatory pathways. The compound inhibits the overactivation of the innate immune system and the overexpression of inflammatory cytokines, thereby reducing excessive inflammatory responses . This action is mediated through specific molecular pathways that are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,5-oxadiazol-3-amine is unique due to its specific combination of a triazole ring fused with a pyridazine ring and an oxadiazole moiety

Properties

IUPAC Name

4-methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N7O/c1-5-9(15-17-14-5)10-7-3-4-8-12-11-6(2)16(8)13-7/h3-4H,1-2H3,(H,10,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWFWPYOTAPDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC2=NN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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